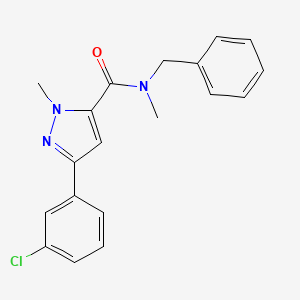

N-benzyl-3-(3-chlorophenyl)-N,1-dimethyl-1H-pyrazole-5-carboxamide

Description

Properties

Molecular Formula |

C19H18ClN3O |

|---|---|

Molecular Weight |

339.8 g/mol |

IUPAC Name |

N-benzyl-5-(3-chlorophenyl)-N,2-dimethylpyrazole-3-carboxamide |

InChI |

InChI=1S/C19H18ClN3O/c1-22(13-14-7-4-3-5-8-14)19(24)18-12-17(21-23(18)2)15-9-6-10-16(20)11-15/h3-12H,13H2,1-2H3 |

InChI Key |

HESHEKDLSFHOFP-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC(=CC=C2)Cl)C(=O)N(C)CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-(3-chlorophenyl)-N,1-dimethyl-1H-pyrazole-5-carboxamide typically involves the reaction of 3-(3-chlorophenyl)-1H-pyrazole-5-carboxylic acid with benzylamine and dimethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves optimizing reaction conditions such as temperature, solvent, and reaction time to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-(3-chlorophenyl)-N,1-dimethyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted products with new functional groups replacing the chlorine atom.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that compounds within the pyrazole class, including N-benzyl-3-(3-chlorophenyl)-N,1-dimethyl-1H-pyrazole-5-carboxamide, exhibit significant anti-inflammatory effects. A review highlighted that certain pyrazole derivatives demonstrate potent inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in the treatment of inflammation and pain management. The compound's structure allows it to effectively inhibit these enzymes, leading to reduced inflammatory responses in various biological models .

Anticancer Potential

The anticancer properties of pyrazole derivatives have been extensively studied. This compound has shown promise in inhibiting cancer cell proliferation. Specific studies have reported its effectiveness against various cancer cell lines, demonstrating significant antiproliferative activity. For instance, one study found that related pyrazole compounds exhibited submicromolar antiproliferative activity against pancreatic cancer cells . The mechanism involves modulation of autophagy pathways and interference with mTORC1 signaling, which is crucial for cancer cell survival under stress conditions .

Analgesic and Anti-inflammatory Studies

A study compared the analgesic effects of this compound with established nonsteroidal anti-inflammatory drugs (NSAIDs) like celecoxib. The findings indicated that this compound exhibited superior COX inhibitory activity with an IC50 value significantly lower than that of celecoxib .

Anticancer Efficacy

In vitro studies demonstrated that this compound effectively inhibited the growth of several cancer cell lines, including those derived from breast and lung cancers. The compound's ability to disrupt autophagic flux while enhancing basal autophagy presents a dual mechanism that could be exploited for therapeutic purposes .

Data Table: Summary of Key Findings

| Property | Details |

|---|---|

| Chemical Structure | This compound |

| Anti-inflammatory | Potent COX inhibitor; superior to celecoxib |

| Anticancer Activity | Effective against multiple cancer cell lines; modulates autophagy |

| Mechanism | Inhibits COX enzymes; disrupts mTORC1 signaling |

Mechanism of Action

The mechanism of action of N-benzyl-3-(3-chlorophenyl)-N,1-dimethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole carboxamides exhibit diverse pharmacological and physicochemical properties depending on substituents. Below is a detailed comparison:

Structural Analogs

Physicochemical Properties

- Melting Points: Target: Not reported in evidence. Analog 3a (): 133–135°C . Analog 3d (): 181–183°C, influenced by 4-fluorophenyl substitution .

- Solubility :

Biological Activity

N-benzyl-3-(3-chlorophenyl)-N,1-dimethyl-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities including anticancer and antidiabetic properties. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The compound belongs to the class of pyrazole derivatives, characterized by the presence of a benzyl group and a chlorophenyl moiety. The synthesis typically involves reaction strategies that ensure the formation of the pyrazole ring and subsequent functionalization to yield the carboxamide group.

Synthetic Route

The compound can be synthesized through several methods, including:

- Reagents : Use of benzyl chloride and 3-chloroaniline under basic conditions.

- Conditions : Reactions are generally carried out in solvents like dichloromethane or toluene at elevated temperatures.

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit potent anticancer properties. For instance, this compound has shown promising results in inhibiting cell proliferation in various cancer cell lines.

Key Findings :

- Mechanism of Action : The compound appears to modulate autophagy pathways, which are critical for cancer cell survival under metabolic stress. It disrupts mTORC1 activity, leading to increased autophagic flux under nutrient-deprived conditions .

- Efficacy : Compounds similar to this compound have exhibited submicromolar antiproliferative activity against pancreatic cancer cells (MIA PaCa-2) with IC50 values around 26 µM .

Antidiabetic Activity

In addition to its anticancer potential, this compound has been evaluated for its effects on glucose metabolism.

Research Insights :

- Insulin Secretion : The compound has been linked to enhanced glucose-stimulated insulin secretion (GSIS) through activation of PDX-1, a key transcription factor in pancreatic β-cells .

- Mechanism : It promotes glucose uptake in muscle cells by inhibiting MG53, an E3 ligase that ubiquitinates IRS-1, facilitating improved insulin signaling .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. The following observations have been made:

| Compound Variant | Modification | Biological Activity |

|---|---|---|

| Compound 26 | N-hydrogens retained | Enhanced GSIS |

| Compound 22 | Chlorophenyl substitution | Increased antiproliferative activity |

| Compound 23 | Structural analog | Improved metabolic stability |

These modifications suggest that specific structural features significantly influence the biological activity of pyrazole derivatives.

Study 1: Anticancer Properties

A study involving various pyrazole derivatives demonstrated that modifications in the chlorophenyl group could enhance cytotoxicity against A549 lung cancer cells. The most active derivative showed IC50 values significantly lower than those of existing chemotherapeutics .

Study 2: Insulin Modulation

In another investigation focusing on pancreatic β-cells, the compound was found to increase insulin secretion by over 30% compared to control groups. This effect was attributed to enhanced expression of PDX-1 and subsequent downstream signaling pathways .

Q & A

Q. What synthetic methodologies are optimal for preparing N-benzyl-3-(3-chlorophenyl)-N,1-dimethyl-1H-pyrazole-5-carboxamide?

Synthesis typically involves cyclocondensation of hydrazines with β-keto esters to form the pyrazole core, followed by sequential functionalization:

- N-Alkylation : Use benzyl halides with K₂CO₃ in DMF for N-benzylation .

- Chlorophenyl introduction : Employ Suzuki-Miyaura coupling with (3-chlorophenyl)boronic acid and Pd(PPh₃)₄ .

- Methylation : Dimethyl sulfate or methyl iodide under basic conditions for N,1-dimethylation . Optimization: Monitor intermediates via TLC and purify via column chromatography (hexane/EtOAc gradient) .

Q. Which analytical techniques validate the compound’s structural integrity?

A multi-technique approach is critical:

- NMR : ¹H NMR identifies methyl singlets (~3.0 ppm) and benzyl protons (~4.8 ppm). ¹³C NMR confirms carboxamide carbonyl (~167 ppm) .

- HRMS : Match experimental mass to theoretical [M+H]⁺ (e.g., m/z 384.1245 for C₂₀H₁₉ClN₃O) .

- X-ray crystallography : Resolves stereochemistry and packing modes in crystalline form .

Q. What preliminary assays assess biological activity?

Prioritize target-based screens:

- Enzyme inhibition : Fluorogenic assays for serine proteases (e.g., factor Xa, using methods from razaxaban analogs) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ determination in HepG2) .

- Receptor binding : Radioligand displacement for neurological targets (e.g., CB1 receptor competition assays) .

Advanced Research Questions

Q. How can contradictory bioactivity data between enzyme- and cell-based assays be resolved?

Systematically address confounding factors:

Q. What strategies improve metabolic stability without sacrificing potency?

Leverage structure-property relationships:

- Bioisosteric replacement : Substitute labile groups (e.g., replace methyl with trifluoromethyl) to block oxidative metabolism .

- Steric shielding : Introduce tert-butyl groups near metabolically vulnerable sites (e.g., pyrazole C4) .

- Prodrug design : Mask carboxamide as a methyl ester to enhance oral bioavailability .

Q. Which computational tools predict binding modes to therapeutic targets?

Integrate multi-scale modeling:

Q. How does the 3-chlorophenyl group influence regioselectivity in electrophilic reactions?

The chlorine’s electronic effects dictate reactivity:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.